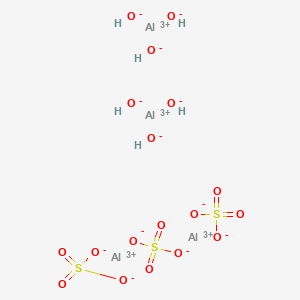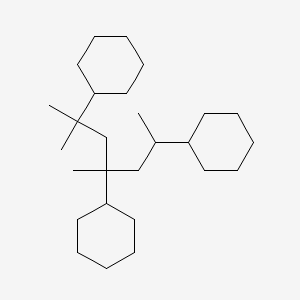
2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride is a synthetic organic compound that features a furan ring substituted with a morpholinomethyl group and a p-methylphenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with p-Methylphenyl Group:
Introduction of Morpholinomethyl Group: The morpholinomethyl group can be introduced via nucleophilic substitution reactions, where morpholine reacts with a suitable electrophile.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the p-methyl group.
Reduction: Reduction reactions can target the furan ring or the morpholinomethyl group.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogenating agents or nucleophiles like amines or alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce partially or fully reduced analogs.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Piperidinylmethyl)-4-(p-methylphenyl)furan hydrochloride
- 2-(1-Pyrrolidinylmethyl)-4-(p-methylphenyl)furan hydrochloride
Uniqueness
2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride is unique due to the presence of the morpholinomethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.
Propriétés
| 101833-06-1 | |
Formule moléculaire |
C16H20ClNO2 |
Poids moléculaire |
293.79 g/mol |
Nom IUPAC |
4-[[4-(4-methylphenyl)furan-2-yl]methyl]morpholin-4-ium;chloride |
InChI |
InChI=1S/C16H19NO2.ClH/c1-13-2-4-14(5-3-13)15-10-16(19-12-15)11-17-6-8-18-9-7-17;/h2-5,10,12H,6-9,11H2,1H3;1H |
Clé InChI |
PAKLDRSDSIDOPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=COC(=C2)C[NH+]3CCOCC3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






